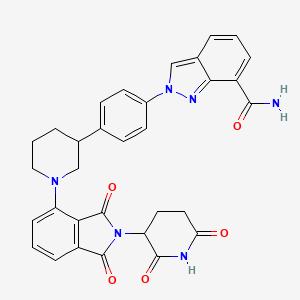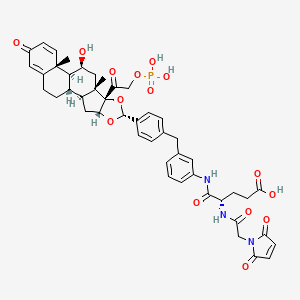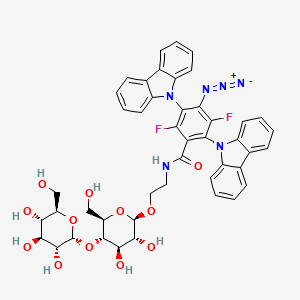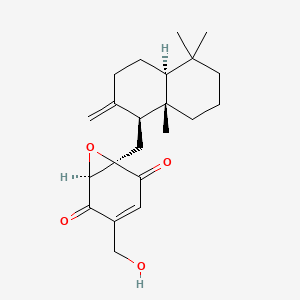
PROTAC PARP1 degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC PARP1 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade Poly(ADP-ribose) polymerase-1 (PARP1). PARP1 is a critical enzyme involved in DNA repair processes, particularly in the base excision repair pathway. By degrading PARP1, this compound can inhibit DNA repair mechanisms, making it a promising therapeutic agent for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PARP1 degrader-1 involves the conjugation of a PARP1 inhibitor with an E3 ubiquitin ligase ligand through a linker. The PARP1 inhibitor, often derived from compounds like olaparib, is linked to a cereblon ligand such as lenalidomide. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC PARP1 degrader-1 primarily undergoes substitution reactions during its synthesis. The key reactions involve the formation of amide bonds between the PARP1 inhibitor and the linker, and between the linker and the E3 ligase ligand .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Major Products Formed
The major product formed from these reactions is the PROTAC molecule itself, which consists of the PARP1 inhibitor, the linker, and the E3 ligase ligand. By-products may include unreacted starting materials and side products from incomplete reactions .
Applications De Recherche Scientifique
PROTAC PARP1 degrader-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the degradation of PARP1 and its effects on DNA repair mechanisms.
Medicine: This compound is being explored as a potential therapeutic agent for cancers that exhibit high levels of PARP1 activity, such as breast, ovarian, and prostate cancers
Industry: It is used in the development of new cancer therapies and in the study of drug resistance mechanisms.
Mécanisme D'action
PROTAC PARP1 degrader-1 exerts its effects by inducing the degradation of PARP1 through the ubiquitin-proteasome pathway. The compound binds to PARP1 and recruits an E3 ubiquitin ligase, which tags PARP1 with ubiquitin molecules. This tagging marks PARP1 for degradation by the proteasome, effectively reducing its levels in the cell and inhibiting DNA repair processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A PARP1 inhibitor used in cancer therapy but does not induce degradation of PARP1.
Rucaparib: Another PARP1 inhibitor with similar applications to olaparib.
Niraparib: A PARP1 inhibitor approved for the treatment of certain cancers.
Uniqueness
PROTAC PARP1 degrader-1 is unique in its ability to induce the degradation of PARP1, rather than merely inhibiting its activity. This degradation leads to a more complete inhibition of PARP1’s functions, potentially resulting in more effective cancer treatments .
Propriétés
Formule moléculaire |
C32H28N6O5 |
|---|---|
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidin-3-yl]phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C32H28N6O5/c33-29(40)23-7-1-4-20-17-37(35-28(20)23)21-11-9-18(10-12-21)19-5-3-15-36(16-19)24-8-2-6-22-27(24)32(43)38(31(22)42)25-13-14-26(39)34-30(25)41/h1-2,4,6-12,17,19,25H,3,5,13-16H2,(H2,33,40)(H,34,39,41) |
Clé InChI |
DNTANRUFOCYNLP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)



![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)





![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
